molecular formula C12H16O4S B12543430 4-Methylbenzenesulfonic acid;penta-1,4-dien-1-ol CAS No. 143602-79-3

4-Methylbenzenesulfonic acid;penta-1,4-dien-1-ol

Cat. No.: B12543430
CAS No.: 143602-79-3
M. Wt: 256.32 g/mol
InChI Key: LDSVVBVEXKHEQD-UHFFFAOYSA-N
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Description

4-Methylbenzenesulfonic acid;penta-1,4-dien-1-ol is a compound that combines the properties of 4-methylbenzenesulfonic acid and penta-1,4-dien-1-ol The former is a sulfonic acid derivative of toluene, while the latter is an alcohol with a conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is carried out under controlled conditions to ensure the formation of the para-substituted product. Penta-1,4-dien-1-ol can be synthesized through the addition of enals to phosphine oxides, followed by a regiochemically controlled allylic alcohol transposition and a Horner–Wittig reaction .

Industrial Production Methods

Industrial production methods for 4-methylbenzenesulfonic acid involve large-scale sulfonation processes using continuous reactors to maintain consistent product quality. Penta-1,4-dien-1-ol production may involve similar large-scale organic synthesis techniques, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonic acid;penta-1,4-dien-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group in penta-1,4-dien-1-ol can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonic acid group can be reduced to a sulfonate or even further to a sulfide under specific conditions.

    Substitution: The aromatic ring in 4-methylbenzenesulfonic acid can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions include sulfonates, sulfides, aldehydes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methylbenzenesulfonic acid;penta-1,4-dien-1-ol has several scientific research applications:

Mechanism of Action

The mechanism by which 4-methylbenzenesulfonic acid;penta-1,4-dien-1-ol exerts its effects involves interactions with molecular targets and pathways. For instance, its antibacterial action may involve disrupting bacterial cell walls or interfering with essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid: Similar in structure but lacks the methyl group, affecting its reactivity and applications.

    Toluene-4-sulfonic acid: Another similar compound with slightly different properties due to the position of the sulfonic acid group.

    Penta-2,4-dien-1-ol: Similar to penta-1,4-dien-1-ol but with different double bond positions, affecting its chemical behavior.

Properties

CAS No.

143602-79-3

Molecular Formula

C12H16O4S

Molecular Weight

256.32 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;penta-1,4-dien-1-ol

InChI

InChI=1S/C7H8O3S.C5H8O/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-3-4-5-6/h2-5H,1H3,(H,8,9,10);2,4-6H,1,3H2

InChI Key

LDSVVBVEXKHEQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCC=CO

Origin of Product

United States

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